クロルフェンソン

概要

科学的研究の応用

Chlorfenson has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Investigated for its potential antifungal properties and its effects on various biological systems.

Medicine: Developed for the treatment of onychomycosis, providing an alternative to oral antifungal treatments.

Industry: Utilized in the formulation of pesticides and other industrial chemicals.

作用機序

クロルフェンソンは、主に抗真菌活性によってその効果を発揮します。 これは、患部に外用され、爪母に浸透して真菌細胞の増殖を阻害します . その作用機序に含まれる正確な分子標的および経路は完全に解明されていませんが、真菌細胞壁の合成を阻害することで、細胞死を引き起こすと考えられています .

生化学分析

Biochemical Properties

The biochemical properties of Chlorfenson are not well defined. It is known that Chlorfenson is a topical solution applied once-daily on affected nails during treatment periods of 3-6 months

Cellular Effects

The cellular effects of Chlorfenson are also not well defined. It is known that Chlorfenson has shown promising results and provides important benefits compared to existing treatment alternatives

Molecular Mechanism

The molecular mechanism of action of Chlorfenson is not well defined. It is known that Chlorfenson is a topical solution that is applied once-daily on affected nails during treatment periods of 3-6 months

準備方法

クロルフェンソンは、さまざまな方法で合成することができます。 一般的な合成経路の1つは、ピリジンなどの塩基の存在下で、4-クロロフェノールと4-クロロベンゼンスルホニルクロリドを反応させることです . この反応は通常室温で行われ、クロルフェンソンが主生成物として得られます。 工業的な生産方法は、同様の反応条件で行う場合がありますが、より大規模で行われ、高い収率と純度を確保するために最適化されたパラメータが用いられます .

化学反応の分析

クロルフェンソンは、次のようなさまざまな種類の化学反応を起こします。

酸化: クロルフェンソンは、強酸化条件下で酸化されてスルホン酸誘導体になることがあります。

還元: クロルフェンソンを還元すると、対応するスルホン酸エステルが生成されます。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メタノールナトリウムなどの求核剤があります . これらの反応で生成される主要な生成物は、使用された特定の条件と試薬によって異なります。

科学研究における用途

クロルフェンソンは、次のような幅広い科学研究分野において用途があります。

類似化合物との比較

クロルフェンソンは、次のような他のベンゼンスルホン酸エステルと比較することができます。

クロルフェネシン: 筋肉の痛みを伴う状態の治療に使用される筋肉弛緩薬.

ジフェンソン: 同様の化学的性質を持つ別のベンゼンスルホン酸エステル.

クロルフェンソンは、爪白癬の治療における特定の用途においてユニークであり、経口抗真菌治療の局所的な代替手段を提供します .

特性

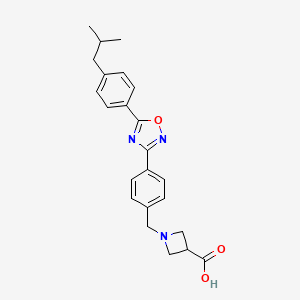

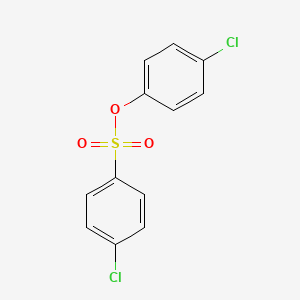

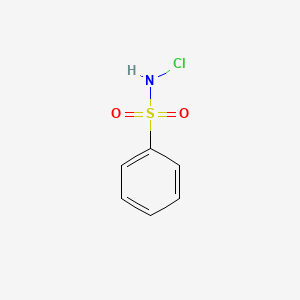

IUPAC Name |

(4-chlorophenyl) 4-chlorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O3S/c13-9-1-5-11(6-2-9)17-18(15,16)12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXLPPRPEOUENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020310 | |

| Record name | Chlorfenson | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] | |

| Record name | Chlorfenson | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4293 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

PRACTICALLY INSOL IN WATER; SOL @ 25 °C IN G/100 ML: 1.4 G IN 95% ALCOHOL; 41.0 G IN CARBON TETRACHLORIDE; 110.0 G IN CYCLOHEXANONE; 110.0 G IN ETHYLENE DICHLORIDE; 2.0-2.7 G IN PETROLEUM OILS; 130.0 G IN ACETONE; 78 G IN XYLENE, SOLUBLE IN AROMATIC SOLVENTS, ACETONE; INSOLUBLE IN WATER, SOL IN 100 G SOLVENT @ 25 °C: 1 G IN ETHYL ALC; 2 G IN KEROSENE | |

| Record name | CHLORFENSON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000188 [mmHg], Negligible at 25 °C | |

| Record name | Chlorfenson | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4293 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORFENSON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Chlorfenson is a topical solution applied once-daily on affected nails during treatment periods of 3-6 months. In pilot studies, Chlorfenson has shown promising results and provides important benefits compared to existing treatment alternatives. There is a significant need for more efficacious topical treatments. For more severe cases of the disease where more than 50% of the nail is affected, the only available options are oral anti-fungals which are associated with a certain risk for severe side effects. | |

| Record name | Chlorfenson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05377 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

CRYSTALS FROM BENZENE, White, crystalline solid | |

CAS No. |

80-33-1 | |

| Record name | Chlorfenson | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorfenson [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorfenson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05377 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorfenson | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorfenson | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorfenson | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORFENSON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW65NJ3YWV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORFENSON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

86.5 °C, WHITE TO TAN FLAKY SOLID; MP: APPROX 80 °C /TECHNICAL/ | |

| Record name | CHLORFENSON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ovex (Chlorfenson)?

A1: Ovex (Chlorfenson), a miticide, primarily acts by disrupting the life cycle of mites. While the exact mechanism is not fully elucidated in the provided research, studies show its strong ovicidal and larvicidal effects, significantly impacting egg hatching and larval development in various mite species like Panonychus ulmi [, ] and Tetranychus telarius [].

Q2: How does Ovex impact mammalian systems?

A2: Research suggests Ovex can induce changes in the liver of rats. For instance, oral administration of Ovex (100 mg/kg) led to an increase in liver size and an elevated rate of α-naphthyl acetate hydrolysis by liver enzymes []. This suggests potential alterations in liver metabolism.

Q3: Does Ovex interact with hormones like estrogen?

A3: While the exact interaction mechanism isn't fully detailed, research shows a connection between Ovex and estrogen. One study found that the tumor-promoting activity of unleaded gasoline, enhanced by Ovex, was absent in ovariectomized mice []. This suggests a potential antagonistic relationship between Ovex and estrogen in the context of tumor development.

Q4: What is the molecular formula and weight of Ovex?

A4: The molecular formula of Ovex (Chlorfenson) is C12H8Cl2O3S, and its molecular weight is 315.18 g/mol.

Q5: Is there any spectroscopic data available for Ovex?

A5: The provided research papers do not offer specific spectroscopic data for Ovex.

Q6: What can be said about the stability of Ovex under various environmental conditions?

A6: The research papers primarily focus on the biological effects of Ovex and do not provide detailed information on its material compatibility or stability under various environmental conditions.

Q7: Does Ovex exhibit any catalytic properties?

A7: The provided research focuses on the biological activity of Ovex as a miticide, and there's no mention of its catalytic properties or applications in the context of chemical reactions.

Q8: Has computational chemistry been used to study Ovex?

A8: The provided research predates the widespread use of computational chemistry tools in the study of pesticides. There's no mention of simulations, calculations, or QSAR models related to Ovex.

Q9: How do structural modifications of Ovex affect its activity?

A9: The provided research does not explore the SAR of Ovex. No information is available regarding the impact of structural modifications on its activity, potency, or selectivity.

Q10: Are there specific formulations to enhance Ovex's stability or bioavailability?

A10: The provided research lacks details on specific formulations for enhancing Ovex stability or bioavailability.

Q11: What are the current SHE regulations regarding Ovex?

A11: As the research predates many modern SHE regulations, specific details regarding current regulations are not provided.

Q12: What types of in vitro and in vivo studies have been conducted with Ovex?

A12: The provided research primarily focuses on in vivo studies using animal models. For example, studies have investigated the impact of Ovex on tumor development in mice [], its effects on hormone levels and uterine responses in rats [], and its ability to induce resistance in mite populations [, , ].

Q13: Are there reported cases of resistance to Ovex in mite populations?

A13: Yes, resistance to Ovex has been observed. One study identified a strain of Panonychus ulmi resistant to Ovex after seven years of use in an apple orchard []. This resistance manifested as higher egg hatchability in the resistant strain compared to a susceptible strain following Ovex treatment.

Q14: Does cross-resistance exist between Ovex and other miticides?

A14: Research indicates a lack of cross-resistance between Ovex and other miticides like Tedion and Kelthane. Studies on Ovex-resistant strains of Panonychus citri showed that they remained susceptible to Tedion and Kelthane [].

Q15: What are the known toxicological effects of Ovex?

A15: The provided research focuses primarily on Ovex's effectiveness as a miticide and its interactions within biological systems. Specific toxicological data and safety profiles are not extensively discussed.

Q16: Is there research on drug delivery systems or biomarkers for Ovex?

A16: The provided research does not cover aspects like drug delivery systems, biomarkers, analytical method validation, or quality control related to Ovex. The focus remains on its biological effects and its role as a miticide.

Q17: What are some alternatives to Ovex for mite control?

A17: Research mentions Tedion (2,4,4′,5-tetrachlorodiphenyl sulfone) and Kelthane (1,1-bis( p -chlorophenyl)- 2,2,2-trichloroethanol) as effective alternatives to Ovex for controlling citrus red mites, especially for Ovex-resistant strains [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

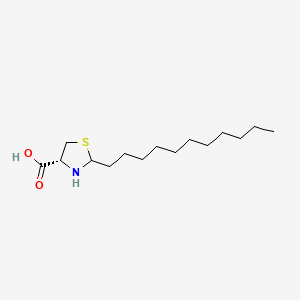

![(2S)-1-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1668638.png)

![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B1668647.png)